

alternative names for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

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Compound of Interest

Compound Name: 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

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An In-depth Technical Guide to **2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol** and Its Congeners

This technical guide provides a comprehensive overview of **2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol**, a tetraethylene glycol derivative, for researchers, scientists, and professionals in drug development. The guide details its chemical identity, properties, synthesis, and key applications, with a comparative look at its close analog, 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Chemical Identity and Alternative Names

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a member of the polyethylene glycol (PEG) family, characterized by a terminal chloro group and a hydroxyl group, making it a valuable bifunctional linker in chemical synthesis. It is crucial to distinguish it from the shorter triethylene glycol derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, as both are often used in similar applications.

Table 1: Alternative Names and Identifiers

Property	2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol	2-[2-(2-Chloroethoxy)ethoxy]ethanol
IUPAC Name	2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol[1]	2-[2-(2-chloroethoxy)ethoxy]ethanol[2]
Synonyms	Tetraethylene glycol monochlorohydrin, 11-Chloro-3,6,9-trioxaundecan-1-ol, Triethylene glycol mono(2-chloroethyl)ether[1][3]	Triethylene glycol monochlorohydrin, CEEE[4]
CAS Number	5197-66-0[1]	5197-62-6[2]
Molecular Formula	C ₈ H ₁₇ ClO ₄ [1]	C ₆ H ₁₃ ClO ₃ [2]
Molecular Weight	212.67 g/mol [1]	168.62 g/mol [2]

Physicochemical and Safety Data

The physical and chemical properties of these compounds are essential for their handling, application in synthesis, and safety considerations.

Table 2: Physicochemical Properties

Property	2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol	2-[2-(2-Chloroethoxy)ethoxy]ethanol
Appearance	Colorless to pale yellow liquid/oil[1]	Colorless to light yellow liquid[4]
Boiling Point	305.34°C (estimate)[5]	117-120 °C at 5 mmHg
Density	1.2059 g/mL (estimate)[5]	1.16 g/mL at 25 °C
Refractive Index	1.4571 (estimate)[5]	n ₂₀ /D 1.458
Solubility	Slightly soluble in Chloroform and Methanol[5]	Miscible with water

Table 3: Safety and Hazard Information

Hazard	2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol	2-[2-(2-Chloroethoxy)ethoxy]ethanol
GHS Pictogram	Warning[6]	Warning[7]
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][6]	Irritating to eyes, respiratory system and skin. May cause sensitization by skin contact.[7]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338[6]	P261, P264, P280, P302+P352, P305+P351+P338[7]
Storage	Store in a cool, dry, well-ventilated area in original containers. Keep away from incompatible materials and ignition sources.[6]	Store in a cool, dry, well-ventilated area. Keep containers securely sealed.[7]

Experimental Protocols

Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

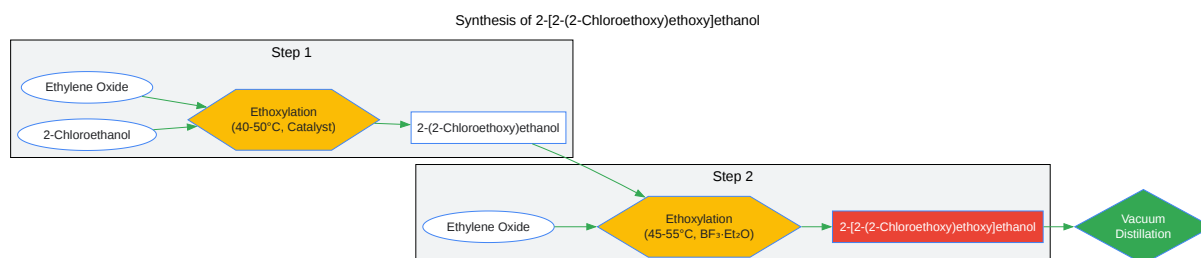
A common method for the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol involves a two-step ethoxylation of 2-chloroethanol.^[8]

Step 1: Synthesis of 2-(2-chloroethoxy)ethanol

- In a three-necked flask, charge 2-chloroethanol (7-9 molar equivalents) and a catalyst.
- Heat the mixture to 40-50°C.
- Slowly introduce ethylene oxide (1 molar equivalent) over 1.5-2 hours while maintaining the temperature.
- Continue stirring for 30 minutes after the addition is complete.
- Remove excess 2-chloroethanol via vacuum distillation.

Step 2: Synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol

- Cool the crude 2-(2-chloroethoxy)ethanol from Step 1 to 45-50°C.
- Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate.
- Slowly add a second equivalent of ethylene oxide over 1.5-2 hours, maintaining the temperature between 45-55°C.
- Stir for an additional 30 minutes.
- Purify the final product by vacuum distillation, collecting the fraction at 118-121°C and 10 mmHg.^[4]



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Caption: Two-step synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Applications in Research and Drug Development

The dual functionality of these chloroethoxy ethanol makes them versatile building blocks in various synthetic applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

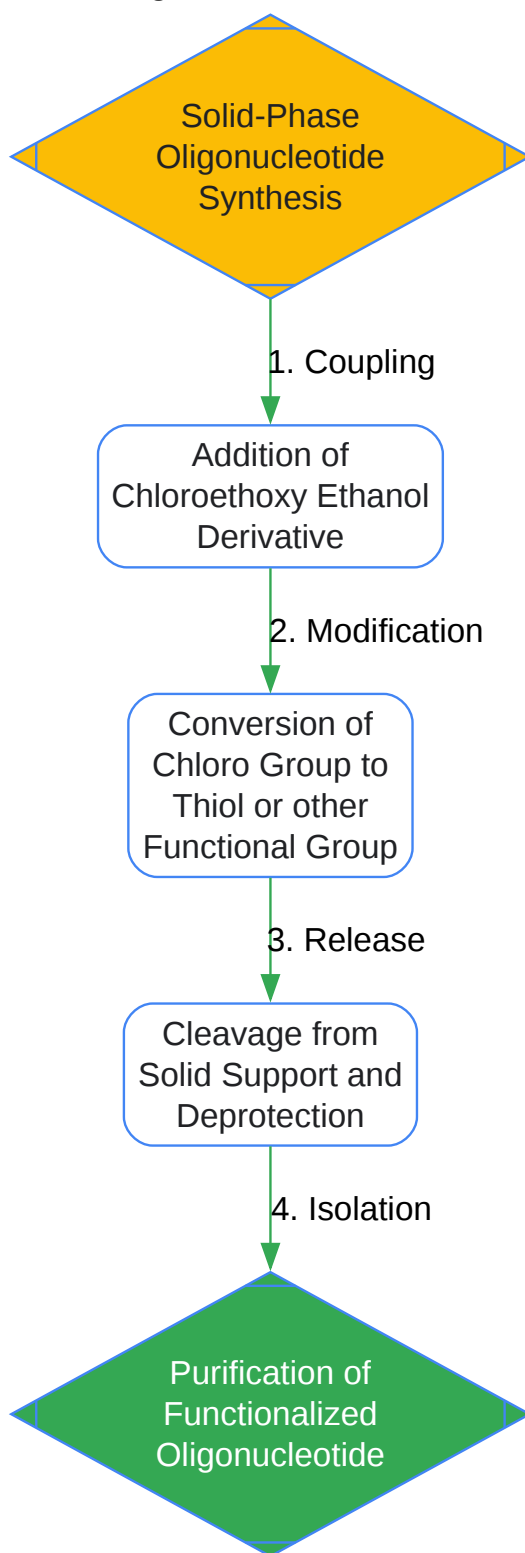
2-[2-(2-Chloroethoxy)ethoxy]ethanol serves as a key intermediate in the synthesis of several APIs.[8] A notable example is its use in the synthesis of Quetiapine, an antipsychotic drug.

Modification of Oligonucleotides

These compounds are utilized in the synthesis of modified oligonucleotides. The ethylene glycol chain can be incorporated as a linker to attach functional groups, such as thiols or

disulfides, to the 3' or 5' end of an oligonucleotide. These modifications are crucial for applications in diagnostics and therapeutics.

Workflow for Oligonucleotide Functionalization



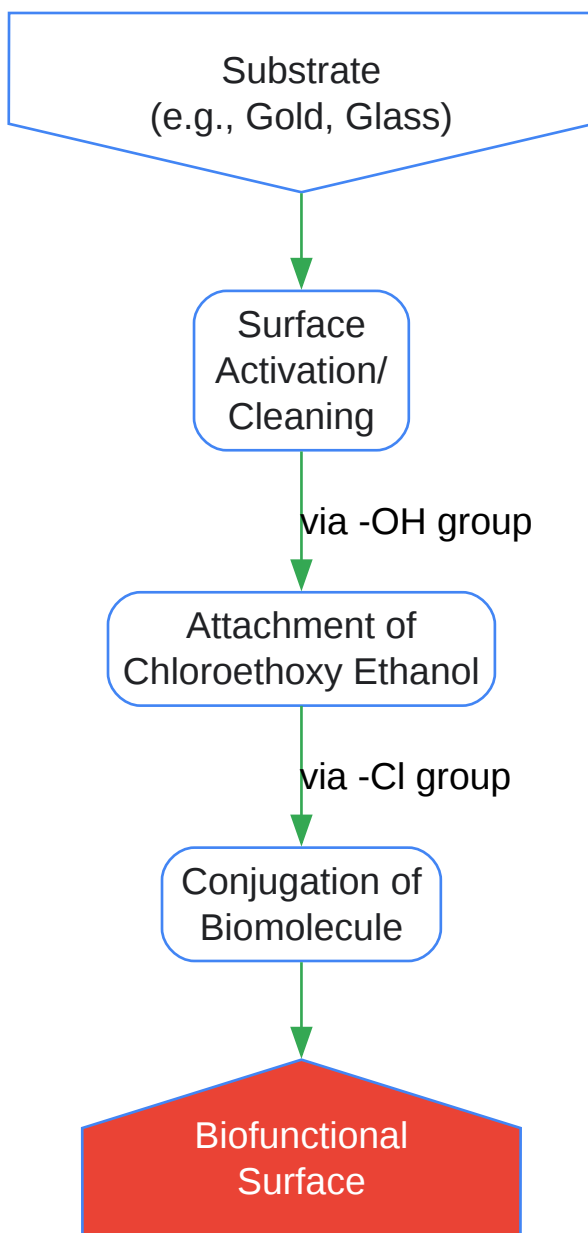
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Caption: General workflow for modifying oligonucleotides.

Surface Functionalization

The hydroxyl and chloro groups allow for the attachment of these molecules to surfaces, creating a hydrophilic polyethylene glycol-like spacer. This is particularly useful in the development of biosensors and other biomedical devices to prevent non-specific protein adsorption.

Surface Functionalization Logic



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Caption: Logical steps for surface functionalization.

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